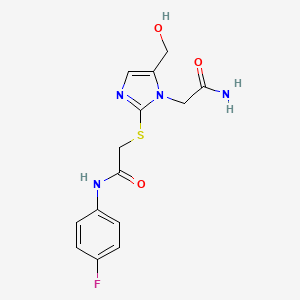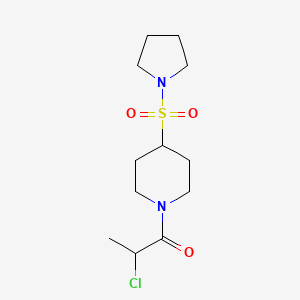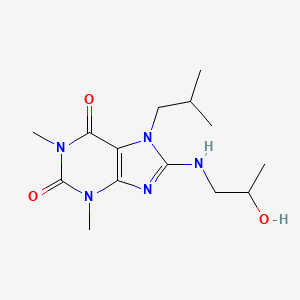
8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a purine derivative that has been widely used in scientific research for its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, and play an important role in regulating various cellular processes, including neurotransmission, muscle contraction, and immune response.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to this compound has been extensively studied. For instance, new [c,d]-fused purinediones, including those with alkyl or aryl substitutions, have been synthesized through a multi-step process starting from methylpyrimidine-dione via intermediates like amino-pyrimidopyrimidine-dione. This method highlights the chemical flexibility and potential for modification within this class of compounds (Ondrej imo, A. Rybár, & J. Alföldi, 1995). Additionally, the crystal structure of compounds similar to the specified chemical has been determined, revealing typical geometries and conformational details that are critical for understanding their chemical behavior and potential interactions (Z. Karczmarzyk & M. Pawłowski, 1997).
Chemical Properties and Potential Applications
The synthesis of various analogs, including 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, has been explored for their affinity and pharmacological evaluation towards serotonin receptors. These studies indicate the potential for designing new ligands with psychotropic activity, emphasizing the versatility of this chemical backbone in medicinal chemistry research (G. Chłoń-Rzepa et al., 2013).
Biochemical and Pharmacological Investigations
The anti-inflammatory activity of related compounds has been evaluated, demonstrating significant effects in models of chronic inflammation. This suggests potential therapeutic applications for compounds within this class in treating inflammatory conditions (J. Kaminski et al., 1989). Moreover, the exploration of mechanisms for the transformation of related compounds into other biologically relevant molecules through density functional theory provides insight into their biochemical behavior and reactivity, which is crucial for drug development and understanding biological interactions (Barbara H. Munk, C. Burrows, & H. Schlegel, 2008).
properties
IUPAC Name |
8-(2-hydroxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-8(2)7-19-10-11(16-13(19)15-6-9(3)20)17(4)14(22)18(5)12(10)21/h8-9,20H,6-7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOLBFKTDDLKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCC(C)O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

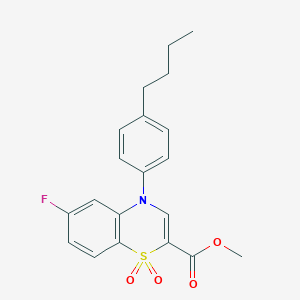
![1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2956301.png)
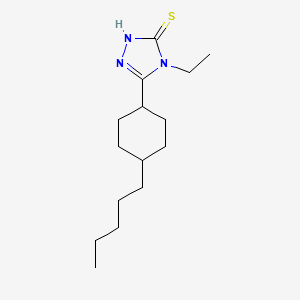

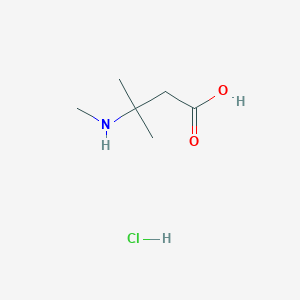
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl](/img/structure/B2956310.png)
![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)
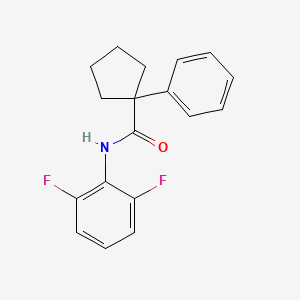
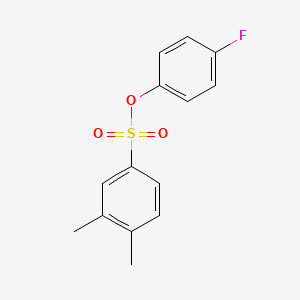
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2956317.png)
